molecular formula C14H12I3NO2 B1213558 3,3',5-Triiodothyronamine CAS No. 4731-88-8

3,3',5-Triiodothyronamine

Cat. No.: B1213558
CAS No.: 4731-88-8
M. Wt: 606.96 g/mol
InChI Key: KIXGKGGCXPSNDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3’,5-Triiodothyronamine is a thyronamine, a class of compounds derived from thyroid hormones. It is structurally characterized by the presence of three iodine atoms attached to a thyronamine backbone. The chemical formula for 3,3’,5-Triiodothyronamine is C14H12I3NO2, and it has a molar mass of 606.96 g/mol . This compound is known for its significant biological activities, which are distinct from those of traditional thyroid hormones.

Scientific Research Applications

3,3’,5-Triiodothyronamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3,3’,5-Triiodothyronamine is complex and involves interactions with multiple targets. It interacts with the G protein–coupled receptor TAAR1, a member of the trace amine-associated receptor (TAAR) family . It also interacts with other TAAR family members, several aminergic receptors, and non-GPCR targets such as transient receptor potential channels and mitochondrial proteins .

Safety and Hazards

The safety data sheet for 3,3’,5-Triiodothyronamine indicates that it’s harmful if swallowed . It’s recommended to wash face, hands, and any exposed skin thoroughly after handling . It’s also advised not to eat, drink, or smoke when using this product .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3’,5-Triiodothyronamine can be synthesized through a multi-step process starting from p-hydroxyphenethylamine. The synthesis involves iodination reactions to introduce iodine atoms at specific positions on the aromatic ring . The reaction conditions typically require the use of iodine and an oxidizing agent, such as hydrogen peroxide, in an acidic medium to facilitate the iodination process.

Industrial Production Methods: Industrial production of 3,3’,5-Triiodothyronamine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and purification systems, such as chromatography, is common in industrial settings to achieve consistent quality.

Chemical Reactions Analysis

Types of Reactions: 3,3’,5-Triiodothyronamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can remove iodine atoms, leading to the formation of diiodothyronamines.

    Substitution: Halogen substitution reactions can replace iodine atoms with other halogens or functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other peroxides in acidic conditions.

    Reduction: Sodium borohydride or other reducing agents in an appropriate solvent.

    Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Diiodothyronamines and mono-iodothyronamines.

    Substitution: Halogen-substituted thyronamines.

Comparison with Similar Compounds

Uniqueness: 3,3’,5-Triiodothyronamine is unique due to its specific interaction with TAAR1 and its distinct metabolic and neuroprotective effects. Unlike traditional thyroid hormones, it does not primarily act through nuclear receptors but rather through membrane-bound receptors and mitochondrial pathways .

Properties

IUPAC Name

4-[4-(2-aminoethyl)-2,6-diiodophenoxy]-2-iodophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12I3NO2/c15-10-7-9(1-2-13(10)19)20-14-11(16)5-8(3-4-18)6-12(14)17/h1-2,5-7,19H,3-4,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIXGKGGCXPSNDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CCN)I)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12I3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40197100
Record name 3,3',5-Triiodothyronamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40197100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

606.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4731-88-8
Record name 3,3′,5-Triiodothyronamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4731-88-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3',5-Triiodothyronamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004731888
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3',5-Triiodothyronamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40197100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3',5-TRIIODOTHYRONAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JFU2LL83MX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3',5-Triiodothyronamine
Reactant of Route 2
Reactant of Route 2
3,3',5-Triiodothyronamine
Reactant of Route 3
3,3',5-Triiodothyronamine
Reactant of Route 4
3,3',5-Triiodothyronamine
Reactant of Route 5
3,3',5-Triiodothyronamine
Reactant of Route 6
3,3',5-Triiodothyronamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.